4'-Pentyl[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Pentylphenyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline group attached to a phenyl ring, which is further substituted with a pentyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pentylphenyl)aniline typically involves the nitration of 4-pentylbiphenyl followed by reduction. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amine group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl .
Industrial Production Methods: Industrial production of 4-(4-Pentylphenyl)aniline may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, catalytic hydrogenation methods using palladium on carbon (Pd/C) can be employed for the reduction step .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Pentylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include tin (Sn) with hydrochloric acid (HCl), iron (Fe) with HCl, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: The primary amine form.
Substitution: Halogenated or nitrated derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Pentylphenyl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 4-(4-Pentylphenyl)aniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Aniline: The simplest aromatic amine, used as a precursor in the synthesis of many compounds.
4-Methylaniline: Similar structure with a methyl group instead of a pentyl group, used in dye synthesis.
4-Chloroaniline: Contains a chlorine substituent, used in the production of herbicides and dyes.
Uniqueness: 4-(4-Pentylphenyl)aniline is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to other aniline derivatives .
Eigenschaften
CAS-Nummer |
60040-14-4 |
---|---|
Molekularformel |
C17H21N |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
4-(4-pentylphenyl)aniline |
InChI |
InChI=1S/C17H21N/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5,18H2,1H3 |
InChI-Schlüssel |
HATDAVIDYCZQKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.